The synthesis of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine involves a multi-step process starting from vanillin []. The key intermediate, 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde, is synthesized from vanillin through a series of reactions. This intermediate is then purified by column chromatography and subjected to reductive amination to yield the final product, (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine. The final product is also purified using column chromatography.
The primary chemical reaction involving (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine discussed in the literature is the reductive amination step in its synthesis []. In this reaction, the 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carboxaldehyde intermediate reacts with 3-chloro-2-methylaniline in the presence of a reducing agent, likely sodium borohydride or sodium cyanoborohydride. This reaction forms the amine bond, resulting in the formation of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine.
The mechanism of action of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has been explored through molecular docking studies []. This research indicates a potential interaction with specific proteins related to tuberculosis. Molecular docking with ten different protein data bank (PDB) structures suggested a high docking score with proteins 4ASE and 1RJB. Additionally, a Structure-Activity Relationship (SAR) study showed a 56.9% matching of surface properties with ciprofloxacin, a known antibiotic used to treat tuberculosis. This similarity suggests a potential mechanism of action similar to ciprofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.
The primary research application of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is in the development of new anti-tuberculosis agents []. This application stems from the molecular docking and SAR studies, which suggest a potential interaction with key proteins involved in tuberculosis pathogenesis. Additionally, a High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated for the determination and quantification of the compound []. This method provides a valuable tool for future research involving the compound, including pharmacokinetic studies and formulation development.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1